

## BLU-2864 Mechanism of Action in Fibrolamellar Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BLU2864   |           |
| Cat. No.:            | B10857124 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fibrolamellar Carcinoma (FLC) is a rare liver cancer characterized by a unique genetic alteration—a fusion between DNAJB1 and PRKACA, creating a constitutively active kinase. This fusion protein is the primary oncogenic driver in FLC. BLU-2864 is a potent and selective small molecule inhibitor of the protein kinase A (PKA) catalytic subunit alpha (PRKACA). This technical guide provides an in-depth overview of the mechanism of action of BLU-2864 in FLC, detailing the molecular pathways, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

# The DNAJB1-PRKACA Fusion: The Oncogenic Driver in FLC

The hallmark of FLC is a somatic, heterozygous ~400kb deletion on chromosome 19, which results in an in-frame fusion of the DnaJ heat shock protein family member B1 (DNAJB1) gene and the protein kinase cAMP-activated catalytic subunit alpha (PRKACA) gene. The resultant DNAJB1-PRKACA fusion protein possesses constitutive, cAMP-independent kinase activity. This aberrant activity drives FLC pathogenesis by dysregulating downstream signaling pathways crucial for cell growth and proliferation.

#### **BLU-2864: A Selective Inhibitor of PRKACA**



BLU-2864 is an orally bioavailable, ATP-competitive inhibitor of PRKACA. It was developed to selectively target the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein. Its high selectivity minimizes off-target effects, a critical consideration for therapeutic development.

# Mechanism of Action: Reversing the Oncogenic Signaling Cascade

The constitutive kinase activity of the DNAJB1-PRKACA fusion protein initiates a signaling cascade that promotes FLC cell survival and proliferation. BLU-2864 acts by directly inhibiting the catalytic activity of this fusion protein, thereby reversing these oncogenic signals.

### The DNAJB1-PRKACA Signaling Pathway

The primary mechanism by which the DNAJB1-PRKACA fusion drives FLC is through the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs)[1][2]. SIKs are a family of serine/threonine kinases that act as key regulators of metabolic pathways.

In their active state, SIKs phosphorylate and inactivate the transcriptional coactivator, CREB-Regulated Transcription Coactivator 2 (CRTC2). Phosphorylated CRTC2 is sequestered in the cytoplasm. The constitutive activity of DNAJB1-PRKACA leads to the inactivation of SIKs, preventing the phosphorylation of CRTC2. This allows CRTC2 to translocate to the nucleus, where it complexes with the transcription factor CREB and the histone acetyltransferase p300. This complex then drives the expression of genes involved in cell growth and proliferation[2].





Click to download full resolution via product page

Caption: DNAJB1-PRKACA Signaling Pathway in FLC.

### **BLU-2864's Interruption of the Pathway**

BLU-2864, by directly inhibiting the kinase activity of DNAJB1-PRKACA, prevents the phosphorylation and inactivation of SIKs. This allows SIKs to remain active and phosphorylate CRTC2, leading to its cytoplasmic sequestration and the downregulation of oncogenic gene expression.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fibrofoundation.org [fibrofoundation.org]
- To cite this document: BenchChem. [BLU-2864 Mechanism of Action in Fibrolamellar Carcinoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857124#blu2864-mechanism-of-action-in-flc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.